molecular formula C21H18F3N5OS B2402844 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 832092-75-8

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2402844
CAS No.: 832092-75-8
M. Wt: 445.46
InChI Key: RJHHEWCAFOBMEC-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N5OS and its molecular weight is 445.46. The purity is usually 95%.
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Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative that incorporates a triazole and indole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H23N5O3S\text{C}_{23}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

This structure includes:

  • An indole ring
  • A triazole ring
  • A trifluoromethyl phenyl group
  • A thioether linkage

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, revealing its potential as an antioxidant , anticancer , and antimicrobial agent.

Antioxidant Activity

Research indicates that compounds with indole and triazole scaffolds exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in cancer and aging processes .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell LineIC50 (µM)Reference
HCT-11615.5
MCF-74.6

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to increased rates of early and late apoptosis in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong effectiveness compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that modifications to the triazole and indole components significantly influence biological activity. For instance:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Alkyl chain length at the N-position of the triazole affects antimicrobial potency; longer chains generally reduce activity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Cytotoxicity Study : A study utilizing the MTT assay showed that derivatives of this compound induced significant cytotoxicity in HCT-116 cells with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Screening : In a comparative study against common pathogens, the compound outperformed traditional antibiotics such as vancomycin and ciprofloxacin in terms of MIC values .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-2-29-19(16-11-25-17-9-4-3-8-15(16)17)27-28-20(29)31-12-18(30)26-14-7-5-6-13(10-14)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHHEWCAFOBMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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